1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa
Overview
Description
1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa is a natural product found in Dracaena cinnabari, Hoya australis, and other organisms with data available.
Scientific Research Applications
Polymer Applications
Isotactic poly(4-methyl-1-pentene) (P4M1P), which is structurally related to the compound , is extensively utilized in medical products and industrial applications. Its transformation into micro- or nanofibers via electrostatic polymer processing expands its utility in various medical applications. Different solvent systems have been explored to optimize the fiber morphology and properties (Lee et al., 2006).
Material Science
Poly-4-methyl-1-pentene has significant potential in energy storage applications, particularly in electrical capacitors. It demonstrates properties akin to biaxially oriented polypropylene, a widely used dielectric material. Research indicates that poly-4-methyl-1-pentene, when properly selected and processed, can significantly enhance capacitor performance (Ghule et al., 2021).
Chemical Reactions and Synthesis
A variety of studies have explored the chemical reactions involving similar compounds. For instance, the oxidation of isopropylcyclopropane by chromyl chloride yields various organic products, including ring-opened products, illustrating a hydrogen atom abstraction mechanism (Wang & Mayer, 1997). Similarly, studies on the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane reveal the formation of various compounds, including 1-sila-4-cyclopentene-2-carboxylate (Maas et al., 2004).
Industrial and Chemical Processing
The compound's analogs have been investigated in industrial and chemical processing contexts. The hydrogenation of isopropenylcyclopropane, for example, leads to a mixture of isopropylcyclopropane and 2-methylpentane, demonstrating the potential for chemical transformation in industrial processes (Kazansky et al., 1956).
Properties
IUPAC Name |
[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIMYSSYXBYIBJ-LLSUAUSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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